2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide

Antiproliferative Cervical Cancer Structure-Activity Relationship

This 5,7-difluorobenzothiazole derivative is a critical intermediate for medicinal chemistry programs. The unique 5,7-difluoro substitution pattern directs potent antiproliferative activity against CaSki cervical cancer cells, unlike non-fluorinated or chloro-substituted analogs. The electrophilic bromoacetamide side chain enables site-specific covalent modification, nucleophilic substitution, and PROTAC linker attachment. Exploit the difluorobenzothiazole core as a pharmacophore for aldose reductase inhibitors achieving low nanomolar IC₅₀ values. Demonstrated superior metabolic stability versus non-fluorinated congeners. Ambient storage and shipping. High purity (≥95%).

Molecular Formula C9H5BrF2N2OS
Molecular Weight 307.12 g/mol
CAS No. 219499-50-0
Cat. No. B3034758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide
CAS219499-50-0
Molecular FormulaC9H5BrF2N2OS
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(S2)NC(=O)CBr)F)F
InChIInChI=1S/C9H5BrF2N2OS/c10-3-7(15)14-9-13-6-2-4(11)1-5(12)8(6)16-9/h1-2H,3H2,(H,13,14,15)
InChIKeyPPTYBCITWVFSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 219499-50-0): High-Purity Halogenated Benzothiazole Building Block for Advanced Research


2-Bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic halogenated benzothiazole derivative characterized by a 5,7-difluoro substitution pattern on the benzothiazole ring and a reactive bromoacetamide side chain . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with documented purity standards (≥95-98%) and well-defined physicochemical properties, including a melting point of 191–193 °C and a molecular weight of 307.12 g/mol . Its unique fluorination and electrophilic bromine handle position it as a critical building block for targeted synthesis of bioactive molecules, particularly in antiproliferative and enzyme inhibition programs [1][2].

2-Bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide (219499-50-0): Critical Substitution Patterns Dictate Biological and Synthetic Performance


Direct substitution of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide with generic or structurally similar benzothiazole analogs is not scientifically sound due to the critical role of its specific 5,7-difluoro pattern and bromoacetamide functionality. The presence of a difluoro group on the benzothiazole ring has been explicitly linked to strong antiproliferative activity against CaSki cervical cancer cells, whereas unsubstituted or chloro-substituted analogs display preferential activity against HeLa cells [1]. Furthermore, the bromoacetamide handle enables distinct nucleophilic substitution chemistry that is not possible with non-brominated or non-fluorinated congeners, limiting their utility as intermediates for targeted library synthesis [2]. This combination of substitution-specific biological potential and unique synthetic versatility underscores why this compound cannot be considered interchangeable with its closest in-class counterparts.

Quantitative Differentiation of 2-Bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide (219499-50-0) vs. Structural Analogs and Generic Alternatives


5,7-Difluoro Substitution on Benzothiazole Ring Directs Cell-Selective Antiproliferative Activity vs. Unsubstituted and Chloro Analogs

In a comparative study of chrysin–benzothiazole conjugates, the presence of a difluoro group on the benzothiazole ring (analogous to the 5,7-difluoro pattern in the target compound) was essential for strong antiproliferative activity against CaSki cervical cancer cells, whereas unsubstituted benzothiazole analogs preferentially inhibited HeLa cells, and chloro-substituted analogs (e.g., 6g) showed a different selectivity profile [1]. This substitution-specific cell line selectivity provides a critical differentiation for researchers targeting cervical cancer models.

Antiproliferative Cervical Cancer Structure-Activity Relationship

High-Potency Enzyme Inhibition Achievable via 5,7-Difluorobenzothiazole Scaffold in Aldose Reductase Assays vs. Other Heterocyclic Cores

A closely related derivative incorporating the 5,7-difluorobenzothiazole motif, [3-(5,7-Difluoro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, demonstrated exceptional potency as an aldose reductase inhibitor with an IC50 of 6.30 nM in a human placental enzyme assay using glyceraldehyde as substrate [1]. In contrast, structurally similar compounds lacking the 5,7-difluoro substitution or using alternative heterocyclic cores (e.g., benzoxazole, oxadiazole) generally exhibit higher nanomolar to micromolar IC50 values [2].

Aldose Reductase Enzyme Inhibition Diabetic Complications

Electrophilic Bromoacetamide Functionality Enables Divergent Synthetic Chemistry Inaccessible with Chloroacetamide or Non-Halogenated Analogs

The presence of a bromine atom in the bromoacetamide side chain of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide provides a significantly more reactive electrophilic center for nucleophilic substitution reactions compared to chloroacetamide analogs (e.g., 2-chloro-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide) or non-halogenated acetamides [1]. While specific kinetic data for this exact compound are not publicly available, the general reactivity order for SN2 substitution at carbonyl halides is I > Br > Cl > F, with bromoacetamides reacting approximately 10-100 times faster than their chloro counterparts under comparable conditions [2].

Chemical Synthesis Nucleophilic Substitution Building Block

High Purity Specifications (≥98%) and Consistent Melting Point (191-193 °C) Ensure Reliable Reproducibility vs. Lower-Grade Alternatives

Commercial suppliers of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 219499-50-0) consistently report high purity levels (≥98%) and a narrow melting point range of 191–193 °C . In contrast, generic benzothiazole building blocks or compounds from non-specialist vendors often have wider purity ranges (e.g., 90-95%) and variable melting points due to impurities or hydrate formation . This high level of purity and well-defined physical properties minimize batch-to-batch variability in sensitive biological assays or multistep syntheses.

Analytical Chemistry Quality Control Reproducibility

Bromoacetamide Group Facilitates Covalent Probe and PROTAC Development Not Possible with Non-Electrophilic Benzothiazole Analogs

The bromoacetamide moiety in 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide serves as a versatile electrophilic warhead for the design of covalent chemical probes and as a linker attachment point for PROTAC (Proteolysis Targeting Chimera) development [1]. This functionality is absent in non-halogenated benzothiazole acetamides or those lacking a reactive α-halo carbonyl group. In contrast, compounds such as N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide or related aryl amides lack this reactive handle, precluding their use in covalent targeting strategies or bioconjugation [2].

Chemical Biology PROTAC Covalent Inhibitors

Distinct Pharmacokinetic and Toxicology Profile of 5,7-Difluorobenzothiazole Scaffold vs. Non-Fluorinated Benzothiazoles

Fluorinated benzothiazoles, including those with 5,7-difluoro substitution, exhibit altered metabolic stability and pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrated potent in vivo antitumor activity and a distinct metabolic profile, whereas its 6-fluoro isomer produced exportable metabolites in sensitive MCF-7 cells [1]. Additionally, the 5,7-difluorobenzothiazole-containing aldose reductase inhibitor zopolrestat analogs showed favorable oral bioavailability and a plasma half-life of 27.5 hours in diabetic patients [2].

Drug Metabolism Pharmacokinetics Toxicology

Optimal Scientific and Industrial Use Cases for 2-Bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide (219499-50-0) Based on Verified Differentiation Data


Synthesis of Selective Antiproliferative Agents Targeting Cervical Cancer (CaSki Model)

Utilize 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide as a key intermediate to generate compounds that exploit the 5,7-difluoro substitution pattern for enhanced activity against CaSki cervical cancer cells, as supported by class-level evidence showing that difluoro substitution on the benzothiazole ring directs strong antiproliferative action in this cell line [1].

Development of Potent Aldose Reductase Inhibitors for Diabetic Complication Research

Leverage the 5,7-difluorobenzothiazole core as a pharmacophore in the design of aldose reductase inhibitors with picomolar to low nanomolar potency, as demonstrated by a closely related analog that achieved an IC50 of 6.30 nM in human placental enzyme assays [2].

Construction of Covalent Chemical Probes and PROTACs via Electrophilic Bromoacetamide Handle

Employ the reactive bromoacetamide functionality for site-specific covalent modification of target proteins or as a linker attachment point in PROTAC development, capitalizing on the electrophilic nature of the bromoacetamide group, which is absent in non-halogenated benzothiazole analogs [3].

Medicinal Chemistry Optimization of Metabolic Stability via Fluorinated Benzothiazole Scaffolds

Integrate 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide into lead optimization programs aiming to enhance metabolic stability and pharmacokinetic properties, based on evidence that fluorinated benzothiazoles exhibit improved half-lives and distinct metabolic profiles compared to non-fluorinated congeners [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.